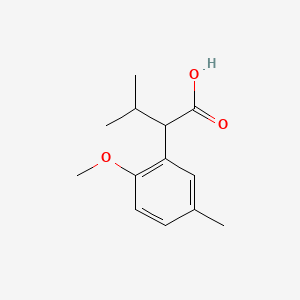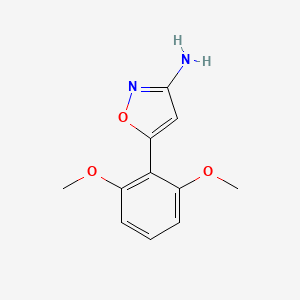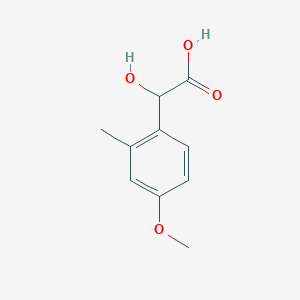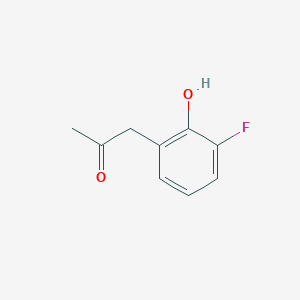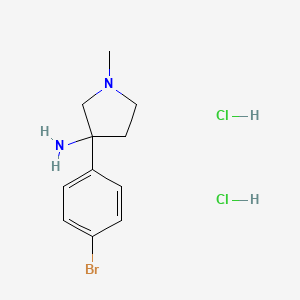
3-(4-Bromophenyl)-1-methylpyrrolidin-3-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound that features a bromophenyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Methylation: The methyl group is introduced to the nitrogen atom of the pyrrolidine ring through a methylation reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups depending on the reagent.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-fluorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-methylphenyl)-1-methylpyrrolidin-3-amine dihydrochloride
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
Formule moléculaire |
C11H17BrCl2N2 |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c1-14-7-6-11(13,8-14)9-2-4-10(12)5-3-9;;/h2-5H,6-8,13H2,1H3;2*1H |
Clé InChI |
DGHZZQHDMVLJJO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13596789.png)
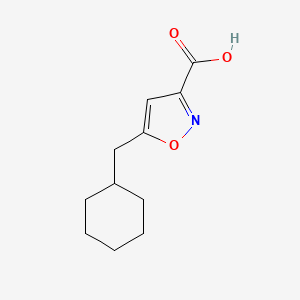




![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

